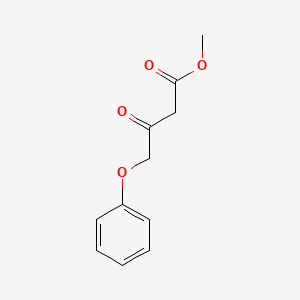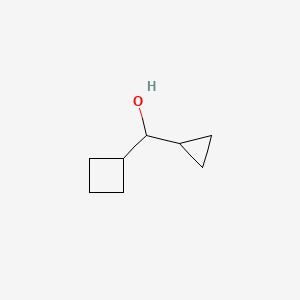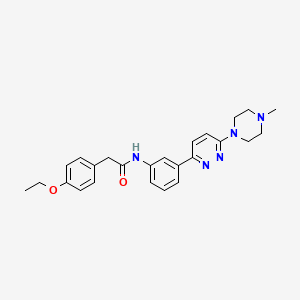
3-Oxo-4-phenoxy-butyric acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound would likely involve the reaction of the appropriate 4-phenoxy-3-oxo-butyric acid with methanol in the presence of an acid catalyst to form the methyl ester .Molecular Structure Analysis
The molecular formula of this compound is likely C11H12O3, based on the functional groups present . The exact structure would depend on the positions of these groups on the butyric acid backbone.Chemical Reactions Analysis
As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis in the presence of an acid or base to form the parent carboxylic acid and alcohol .Wissenschaftliche Forschungsanwendungen
1. Anti-Tumor Properties
A notable application of compounds similar to 3-Oxo-4-phenoxy-butyric acid methyl ester is in the treatment of breast cancer. Derivatives of 4-oxo-butenoic acid, a related compound, have been found to exhibit anti-tumor properties against breast carcinoma (Miles et al., 1958).
2. Synthesis and Chemical Reactions
The compound has relevance in the field of organic synthesis. For example, esters of 3-alkyl-4-oxo-2-butenoic acid, a structurally similar compound, have been synthesized and studied for their applications in generating important chemical synthons (Bolchi et al., 2018).
3. Chromatographic Applications
In chromatography, derivatives of 4-oxo-2-butenoic acid have been used as fluorogenic labeling reagents. They react selectively with thiols to form fluorescent adducts, useful in high-performance liquid chromatography for detecting biologically important thiols (Gatti et al., 1990).
4. Catalysis in Organic Reactions
Certain esters of 2-oxo-butyric acid have been utilized in catalytic processes. For instance, they have been used in asymmetric Friedel-Crafts alkylation reactions, demonstrating their utility in stereoselective organic synthesis (Faita et al., 2010).
5. Photovoltaic Applications
Compounds with structural similarities to this compound have been applied in the field of photovoltaics. For example, [6,6]-phenyl-C61-butyric acid methyl ester derivatives are used in organic solar cells for their electron mobility and interfacial material properties (Lv et al., 2014).
6. Precursors for Chiral Synthons
Derivatives of 3-oxo-butyric acid esters serve as precursors for chiral synthons, which are crucial in asymmetric synthesis and pharmaceutical applications (Buisson et al., 1987).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-oxo-4-phenoxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-11(13)7-9(12)8-15-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNXCJAYODJYMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)COC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2381411.png)
![Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate](/img/structure/B2381412.png)
![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2381414.png)


![(4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2381418.png)


![2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid](/img/structure/B2381423.png)


![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2381430.png)
